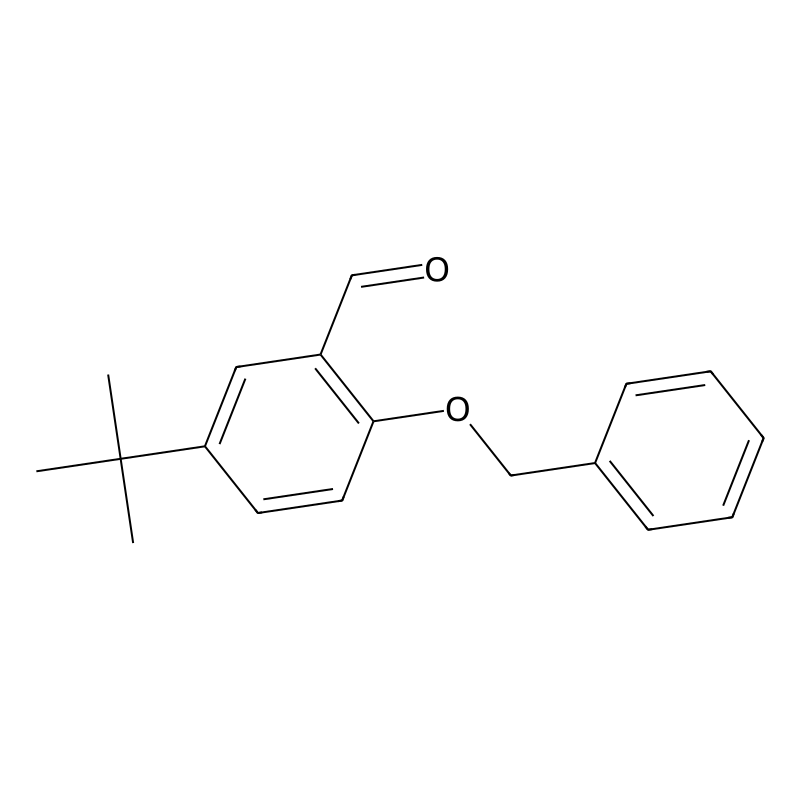2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent-free liquid-phase selective catalytic oxidation of toluene
Scientific Field: Reaction Chemistry & Engineering
Methods of Application: The experiment involved the use of CeO2–MnOx composite oxides as a catalyst for the oxidation of toluene.
Selective liquid phase oxidation of benzyl alcohol to benzaldehyde
Scientific Field: Organic Chemistry
Application Summary: This research focused on the oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) in the absence of any solvent.
Methods of Application: The experiment used γ-Al2O3 supported copper and gold nanoparticles as catalysts.
Direct and sustainable synthesis of tertiary butyl esters
Application Summary: This research focused on the direct and sustainable synthesis of tertiary butyl esters using flow microreactor systems.
Methods of Application: The experiment used a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Results: The resultant flow process was more efficient and versatile compared to the batch.
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group and a tert-butyl substituent on the benzene ring. Its chemical structure can be represented as follows:
- Chemical Formula: C16H18O2
- Molecular Weight: 258.31 g/mol
This compound exhibits a distinctive combination of hydrophobic and hydrophilic properties due to the bulky tert-butyl group and the benzyloxy moiety, making it of interest in various chemical applications.
- Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde typically involves several steps:
- Formation of the Benzyl Ether: The starting material, 2-hydroxy-5-tert-butylbenzaldehyde, can be reacted with benzyl bromide in the presence of a base (like potassium carbonate) to form the benzyloxy derivative.
- Reflux Conditions: The reaction mixture is usually heated under reflux conditions to ensure complete conversion.
- Purification: The product is purified through silica gel column chromatography.
For example, one synthesis method yields this compound with a 50% yield using benzyl bromide and potassium carbonate in acetone .
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde has various applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Potential use in developing pharmaceuticals due to its structural characteristics.
- Flavor and Fragrance Industry: Its aromatic properties may make it suitable for use in perfumes and flavorings.
Several compounds share structural similarities with 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Benzyloxybenzaldehyde | Benzyloxy group at para position | Exhibits different reactivity patterns |
| 3-Benzyloxy-4-tert-butylbenzaldehyde | Benzyloxy at meta position | Altered steric hindrance affects reactivity |
| 2-Hydroxy-5-tert-butylbenzaldehyde | Hydroxyl group instead of benzyloxy | Potentially different biological activity |
Uniqueness of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde
The unique combination of both a tert-butyl group and a benzyloxy substituent distinguishes this compound from others. The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and interaction with biological targets compared to simpler aldehydes or those lacking such substituents.








